molecular formula C11H11FO B13051271 5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13051271
M. Wt: 178.20 g/mol
InChI Key: GDMUANYCDKJQDX-UHFFFAOYSA-N
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Description

5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of fluorine and methyl groups in this compound may impart unique chemical and physical properties, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis may begin with a naphthalene derivative, such as 6-methyl-1-tetralone.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Cyclization: The formation of the dihydronaphthalenone structure may involve cyclization reactions using acidic or basic catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 5-fluoro-6-methyl-1-naphthoic acid.

    Reduction: Formation of 5-fluoro-6-methyl-1,2,3,4-tetrahydronaphthalene.

    Substitution: Formation of 5-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    5-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group, which may affect its reactivity and interactions.

    5-Fluoro-6-methyl-1-tetralone: A precursor in the synthesis of the target compound.

Uniqueness

The combination of fluorine and methyl groups in 5-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one imparts unique properties, such as increased lipophilicity and potential for specific biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

5-fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6H,2-4H2,1H3

InChI Key

GDMUANYCDKJQDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)CCC2)F

Origin of Product

United States

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